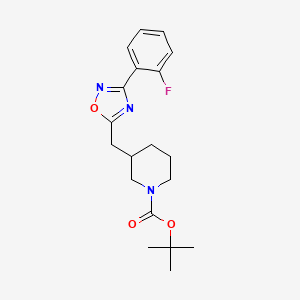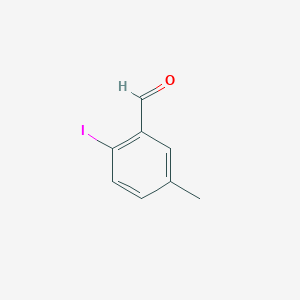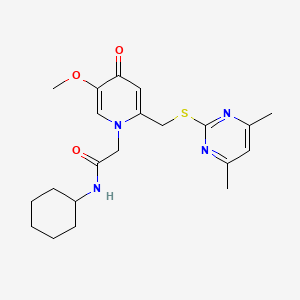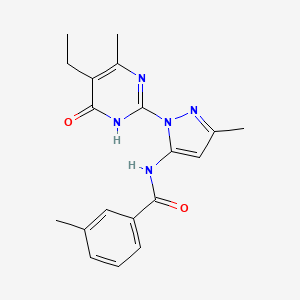![molecular formula C21H21F3N2O2 B2933206 1-(4-Benzylpiperazino)-3-[4-(trifluoromethoxy)phenyl]-2-propen-1-one CAS No. 882082-67-9](/img/structure/B2933206.png)
1-(4-Benzylpiperazino)-3-[4-(trifluoromethoxy)phenyl]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a benzylpiperazino group, a trifluoromethoxyphenyl group, and a propenone group . These groups are common in organic chemistry and are often found in various pharmaceuticals and synthetic compounds .
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these functional groups in the molecule . A detailed analysis would require more specific information or computational chemistry resources.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants involved . The benzylpiperazino and trifluoromethoxyphenyl groups could potentially undergo various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties like solubility, melting point, boiling point, etc., would depend on the exact structure of the compound .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Mandala et al. (2013) reports the synthesis of a series of compounds related to 1-(4-Benzylpiperazino)-3-[4-(trifluoromethoxy)phenyl]-2-propen-1-one, focusing on their antimicrobial activity. These compounds were created through reductive amination processes and were tested for their efficacy against various bacterial and fungal strains. The research highlights significant antibacterial and antifungal activities comparable to standard treatments, and molecular docking studies were employed to understand their interactions with target proteins, offering insights into potential applications in antimicrobial drug development. (Mandala et al., 2013)
Intracellular Calcium Activity
Bourlot et al. (1998) synthesized substituted 1,4-benzoxazines with a 4-benzylpiperazine structure, showing moderate activity on intracellular calcium. The study explored the influence of the side chain's length and the nature of the amine on the compounds' potency, with specific derivatives demonstrating superior effectiveness. This work suggests potential applications in understanding and manipulating intracellular calcium signaling pathways, relevant to various physiological and pathological processes. (Bourlot et al., 1998)
Structural Analysis and Molecular Docking
Xu et al. (2016) conducted a detailed structural analysis of an arylpiperazine derivative with potential bioactivity against α1A-adrenoceptors. The study used conformational analysis, TDDFT calculations, X-ray crystallography, and molecular docking to determine the compound's binding mechanism with the α1A-adrenoceptor. This comprehensive approach provides a foundation for drug design, emphasizing the importance of chirality and molecular interactions in developing selective antagonists. (Xu et al., 2016)
Covalent Organic Frameworks
Uribe-Romo et al. (2011) synthesized covalent organic frameworks (COFs) using hydrazone linkages, expanding the structural diversity of COFs. These frameworks are notable for their high crystallinity, chemical and thermal stability, and permanent porosity, presenting new opportunities for material science applications, including gas storage, separation, and catalysis. (Uribe-Romo et al., 2011)
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-1-(4-benzylpiperazin-1-yl)-3-[4-(trifluoromethoxy)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c22-21(23,24)28-19-9-6-17(7-10-19)8-11-20(27)26-14-12-25(13-15-26)16-18-4-2-1-3-5-18/h1-11H,12-16H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLODEBNBNVYEOV-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,7,7-tetramethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-carboxamide (non-preferred name)](/img/structure/B2933123.png)


![(2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2933129.png)
![N6-butyl-N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2933133.png)

![(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol](/img/structure/B2933138.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B2933139.png)
![2-[(2-Fluorobenzoyl)amino]-4-methylbenzenecarboxylic acid](/img/structure/B2933140.png)
![3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2933141.png)
![4-(4-benzylpiperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2933142.png)

![6-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)nicotinonitrile](/img/structure/B2933144.png)

